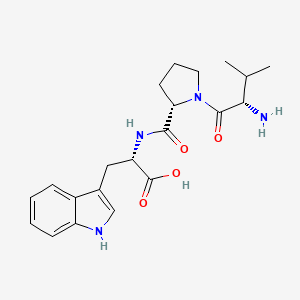
N,N-Dioctadecylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dioctadecylglycine: is a synthetic compound characterized by the presence of two long octadecyl chains attached to the nitrogen atoms of glycine. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dioctadecylglycine typically involves the reaction of glycine with octadecylamine under specific conditions. The process may include:
Reaction with Octadecylamine: Glycine is reacted with octadecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The process may include continuous flow reactors and automated purification systems to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dioctadecylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The long alkyl chains can participate in substitution reactions, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution Reagents: Halogenating agents or other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Applications De Recherche Scientifique
Chemistry: N,N-Dioctadecylglycine is used as a surfactant and emulsifying agent in various chemical processes. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Biology: In biological research, this compound is utilized in the formulation of liposomes and other delivery systems for drugs and genetic material. Its ability to form stable bilayers makes it valuable in the study of cell membranes and drug delivery mechanisms.
Medicine: The compound is explored for its potential in drug delivery systems, particularly in targeting specific tissues or cells. Its biocompatibility and ability to encapsulate therapeutic agents make it a promising candidate for medical applications.
Industry: this compound finds applications in the cosmetics and personal care industry as an emulsifier and stabilizer in formulations. It is also used in the production of coatings and lubricants due to its surface-active properties.
Mécanisme D'action
The mechanism of action of N,N-Dioctadecylglycine involves its interaction with lipid bilayers and cell membranes. The long alkyl chains allow the compound to integrate into lipid bilayers, altering their properties and enhancing the delivery of encapsulated agents. The molecular targets include cell membrane components, where the compound can modulate membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
N,N-Dimethylglycine: A simpler derivative with shorter alkyl chains, used in various biochemical applications.
N,N-Dioctadecylamine: Similar in structure but lacks the glycine moiety, used as a surfactant and emulsifier.
N,N-Dioctadecylalanine: Another derivative with an alanine backbone, used in similar applications as N,N-Dioctadecylglycine.
Uniqueness: this compound stands out due to its specific combination of long alkyl chains and the glycine backbone, providing unique amphiphilic properties. This makes it particularly effective in forming stable bilayers and enhancing the solubility of hydrophobic compounds, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
139504-39-5 |
|---|---|
Formule moléculaire |
C38H77NO2 |
Poids moléculaire |
580.0 g/mol |
Nom IUPAC |
2-(dioctadecylamino)acetic acid |
InChI |
InChI=1S/C38H77NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37-38(40)41)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3,(H,40,41) |
Clé InChI |
YYIMETXSQCBXIB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


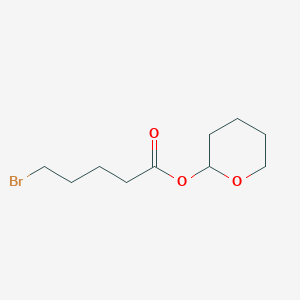
![4-[2-(2-Butoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14261366.png)

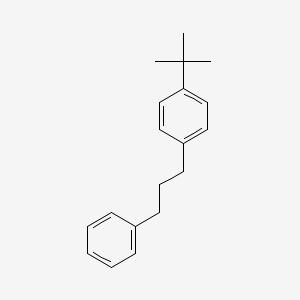


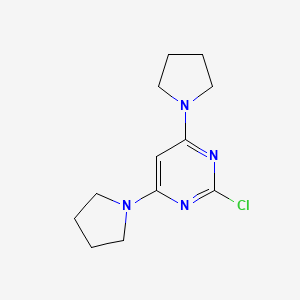
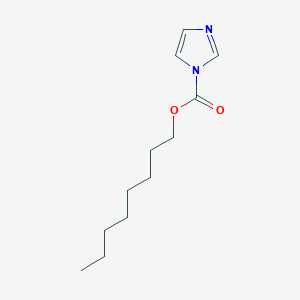
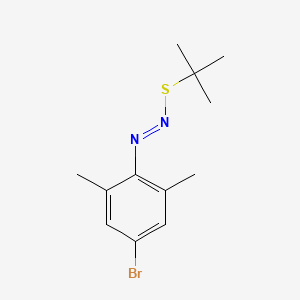
![N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine](/img/structure/B14261413.png)
![{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14261414.png)
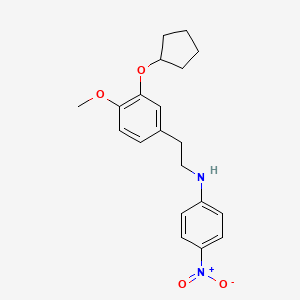
amino]-](/img/structure/B14261426.png)
